![molecular formula C18H24Cl2N2O B2638464 3,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide CAS No. 1325703-69-2](/img/structure/B2638464.png)
3,5-dichloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .Scientific Research Applications
Synthesis and Characterization
- Benzamide derivatives, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, have been synthesized and characterized, showcasing the utility of benzamide functionality in the development of compounds with potential biological activity (Yang Hong et al., 2015).
Herbicidal Activity
- N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as part of a group of benzamides with herbicidal activity against annual and perennial grasses, highlighting the agricultural applications of benzamide derivatives (K. Viste et al., 1970).
Antitumor Agents
- Benzothiazole derivatives, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, have been synthesized and evaluated as potent antitumor agents, showing significant in vivo inhibitory effects on tumor growth (Masao Yoshida et al., 2005).
Photocatalytic Degradation
- The photocatalytic degradation of propyzamide, a compound structurally related to the one , using TiO2-loaded adsorbent supports demonstrates the environmental applications of benzamide derivatives in pollutant degradation (T. Torimoto et al., 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O/c19-15-9-14(10-16(20)11-15)18(23)21-12-13-5-7-22(8-6-13)17-3-1-2-4-17/h9-11,13,17H,1-8,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBXELSLQDJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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